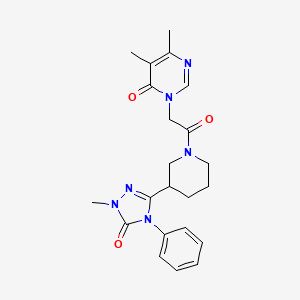

5,6-dimethyl-3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

5,6-dimethyl-3-[2-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3/c1-15-16(2)23-14-27(21(15)30)13-19(29)26-11-7-8-17(12-26)20-24-25(3)22(31)28(20)18-9-5-4-6-10-18/h4-6,9-10,14,17H,7-8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOKTKNDFWYIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5,6-dimethyl-3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one represents a novel class of chemical entities with potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates various pharmacophores, including a triazole ring and a pyrimidine moiety. The presence of these groups is critical for its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the triazole ring has been linked to enhanced antimicrobial efficacy due to its ability to interfere with microbial cell wall synthesis and function .

Anticancer Activity

Research has indicated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structural features may facilitate interaction with specific cellular targets involved in cancer progression. Preliminary studies suggest that modifications in the triazole structure can lead to varying degrees of cytotoxicity against different cancer cell lines .

Enzyme Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrase-II, an enzyme implicated in various physiological processes and pathologies. Molecular docking studies have suggested that the compound binds effectively to the enzyme's active site, potentially leading to therapeutic applications in conditions such as glaucoma and certain types of cancer .

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Efficacy (2020) | The compound exhibited MIC values ranging from 10 µg/ml to 50 µg/ml against various bacterial strains. |

| Study 2 : Anticancer Activity (2021) | Demonstrated IC50 values of 25 µM against breast cancer cell lines, indicating significant cytotoxicity. |

| Study 3 : Enzyme Inhibition (2022) | Showed effective inhibition of carbonic anhydrase-II with an IC50 value of 15 µM. |

The biological activities associated with this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the triazole ring may facilitate penetration into microbial membranes.

- Enzyme Inhibition : By binding to key enzymes like carbonic anhydrase-II, the compound disrupts critical metabolic pathways.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.

Scientific Research Applications

5,6-dimethyl-3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex chemical compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and insights from diverse sources.

Molecular Details

- IUPAC Name : this compound

- Molecular Formula : C23H30N4O3

- Molecular Weight : 414.52 g/mol

Structural Characteristics

The compound incorporates a pyrimidine core with various substituents that enhance its biological activity. The presence of the triazole ring and piperidine moiety contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole ring is known for its ability to disrupt cell wall synthesis in bacteria. A study demonstrated that derivatives of triazole compounds possess potent activity against various bacterial strains, suggesting that this compound may also exhibit similar effects .

Anticancer Potential

The integration of a pyrimidine structure with triazole has been linked to anticancer activities. Several studies have highlighted that pyrimidine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. For instance, a related compound showed effectiveness against breast cancer cell lines by inducing apoptosis . This suggests that this compound may have similar therapeutic potential.

Neuropharmacological Effects

The piperidine component is often associated with neuroactive properties. Research into piperidine derivatives has shown promise in treating neurological disorders such as depression and anxiety. The interaction of this compound with neurotransmitter systems could provide insights into developing new antidepressants or anxiolytics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of triazole derivatives against pathogenic bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Properties

In vitro studies on pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was observed in cell lines treated with compounds structurally related to the target compound .

Case Study 3: Neuropharmacological Assessment

Research involving piperidine derivatives revealed their potential as anxiolytics in animal models. The study highlighted the modulation of GABAergic transmission as a key mechanism through which these compounds exert their effects .

Comparison with Similar Compounds

6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one

- Core Structure : Dihydropyridazin-3(2H)-one.

- Substituents : Phenyl and 5-thioxo-1,2,4-triazolyl groups.

- Comparison: Unlike the target compound’s pyrimidinone core, this analogue uses a dihydropyridazinone scaffold. The thioxo group on the triazole ring may enhance electrophilic reactivity compared to the oxo group in the target compound. Reported antimicrobial activity suggests that the dihydropyridazinone core may favor interactions with bacterial enzymes .

Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives

- Core Structure: Thiazolo-pyrimidinone.

- Substituents : Thioxo, oxoethyl, and aryl groups (e.g., coumarin).

- These derivatives exhibit kinase inhibitory activity, highlighting the importance of the thiazolo core in ATP-binding domain interactions .

Pyrazolyl-Tetrazolyl-Pyrimidinone Hybrids

- Core Structure : Pyrimidin-2(1H)-one.

- Substituents : Tetrazolyl, pyrazolyl, and coumarin groups.

- Comparison : The tetrazolyl group’s high polarity contrasts with the target compound’s piperidine ring, suggesting differences in solubility and bioavailability. Such hybrids are often explored for anti-inflammatory and anticancer applications due to their diverse binding modes .

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

- Bioactivity Clustering: highlights that structural similarity correlates with bioactivity profiles. The target compound’s triazolyl-piperidine group may target proteases or kinases, akin to thiazolo-pyrimidinones, while its pyrimidinone core could mimic nucleotide-binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.